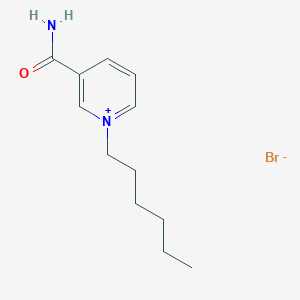

1-Hexylpyridin-1-ium-3-carboxamide;bromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

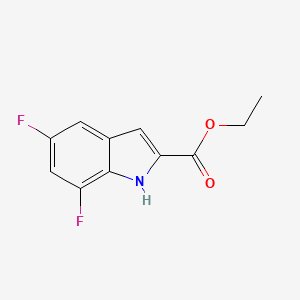

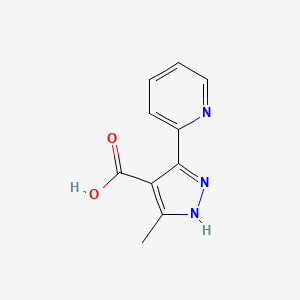

1-Hexylpyridin-1-ium-3-carboxamide;bromide is a quaternary ammonium compound with a pyridinium core. This compound is known for its unique properties and potential applications in various fields, including chemistry, biology, and industry. It is particularly noted for its role as a bromine complexing agent in redox flow batteries.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Hexylpyridin-1-ium-3-carboxamide;bromide can be synthesized through a microwave-assisted method, which is both efficient and eco-friendly. The synthesis involves the reaction of hexylpyridine with bromine under microwave irradiation, resulting in high yields and purity . This method is preferred over classical solvothermal methods due to its shorter reaction times and elimination of the need for solvents or inert atmospheres .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale microwave reactors to ensure consistent quality and high throughput. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

1-Hexylpyridin-1-ium-3-carboxamide;bromide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridinium ring to a dihydropyridine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products

The major products formed from these reactions include N-oxides, dihydropyridine derivatives, and various substituted pyridinium compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

1-Hexylpyridin-1-ium-3-carboxamide;bromide has several scientific research applications:

Chemistry: It is used as a bromine complexing agent in redox flow batteries, particularly in hydrogen bromine flow batteries, to reduce bromine vapor pressure and improve battery performance

Biology: The compound’s ionic nature makes it useful in studying ion transport and membrane interactions.

Medicine: Its potential as a drug delivery agent is being explored due to its ability to form stable complexes with various biomolecules.

Industry: It is used in the synthesis of other ionic liquids and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-Hexylpyridin-1-ium-3-carboxamide;bromide involves its ability to form stable complexes with bromine and other molecules. The pyridinium ring interacts with bromine through electrostatic and van der Waals forces, stabilizing the bromine in a less volatile form . This interaction is crucial in applications like redox flow batteries, where it helps to maintain the efficiency and safety of the system.

Comparison with Similar Compounds

Similar Compounds

1-Ethylpyridin-1-ium bromide: Similar in structure but with a shorter alkyl chain, leading to different physical properties and applications.

1-Butylpyridin-1-ium bromide: Another variant with a different alkyl chain length, affecting its solubility and reactivity.

1-Hexyl-3-methylimidazol-1-ium bromide: A related compound with an imidazolium core, used in similar applications but with distinct chemical behavior.

Uniqueness

1-Hexylpyridin-1-ium-3-carboxamide;bromide is unique due to its specific alkyl chain length and functional groups, which confer distinct properties such as higher thermal stability and better complexing ability with bromine. These characteristics make it particularly suitable for use in high-performance redox flow batteries and other advanced applications.

Properties

IUPAC Name |

1-hexylpyridin-1-ium-3-carboxamide;bromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O.BrH/c1-2-3-4-5-8-14-9-6-7-11(10-14)12(13)15;/h6-7,9-10H,2-5,8H2,1H3,(H-,13,15);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQSHWQWOEWRTRW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC[N+]1=CC=CC(=C1)C(=O)N.[Br-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28356-43-6 |

Source

|

| Record name | NSC19464 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19464 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-(Piperazin-1-YL)pyrido[2,3-D]pyrimidine](/img/structure/B1358432.png)

![4-[2-(Trifluoromethyl)phenoxy]aniline](/img/structure/B1358442.png)